molecular formula C21H19NO5S B1417993 4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid CAS No. 885269-44-3

4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid

Cat. No. B1417993
M. Wt: 397.4 g/mol
InChI Key: QVOYNMQWWYYZBY-UHFFFAOYSA-N
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Description

4-Methoxybenzoic acid is a compound that has been used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes . It is also the sole source of carbon and energy for growth in the cultures of Nocardia sp. DSM 1069 . 1,1’-Biphenyl, or biphenyl, is an aromatic compound that consists of two connected phenyl rings .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For instance, the structure of 4-methoxybenzoic acid has been analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 4-methoxybenzoic acid has a molecular weight of 152.1473 , and 4-Methoxy-4’-methylbiphenyl has a density of 1.0±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Jonas, Wurziger, and Merck (1987) synthesized enantiomerically pure forms of a closely related compound, which plays a crucial role in understanding the structural and chiral properties of such chemicals (Jonas, Wurziger, & Merck, 1987).
  • Almarhoon, Soliman, Ghabbour, and El‐Faham (2019) developed an eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives, which can be applied to similar compounds for greener production methods (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).

Potential Therapeutic Applications

  • Repaglinide and related hypoglycemic benzoic acid derivatives were studied by Grell et al. (1998), highlighting the potential therapeutic applications of benzoic acid derivatives in treating diabetes (Grell et al., 1998).

Chemical Properties and Reactions

  • Daines et al. (1994) explored the properties of a similar compound, highlighting its role as a leukotriene B4 receptor antagonist, which can provide insights into the anti-inflammatory properties of such compounds (Daines et al., 1994).
  • Dineshkumar and Thirunarayanan (2019) synthesized 4-(substituted phenylsulfonamido)benzoic acids, demonstrating the versatility and reactivity of benzoic acid derivatives in creating bioactive molecules (Dineshkumar & Thirunarayanan, 2019).

Eco-Friendly and Efficient Production Methods

  • The work by Almarhoon et al. (2019) also emphasizes the importance of developing eco-friendly and efficient methods for synthesizing complex organic compounds, which can be applied to the synthesis of 4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).

Safety And Hazards

When handling chemical compounds, it’s important to use suitable protective clothing and avoid contact with skin and eyes .

Future Directions

The future directions of research on a compound depend on its potential applications. For example, 4-methoxybenzoic acid has been used in the study of oxidation and reduction of cytochrome c .

properties

IUPAC Name

4-[[[4-(4-methoxyphenyl)phenyl]sulfonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-27-19-10-6-16(7-11-19)17-8-12-20(13-9-17)28(25,26)22-14-15-2-4-18(5-3-15)21(23)24/h2-13,22H,14H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOYNMQWWYYZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660085
Record name 4-{[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid

CAS RN

885269-44-3
Record name 4-[[[(4′-Methoxy[1,1′-biphenyl]-4-yl)sulfonyl]amino]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885269-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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